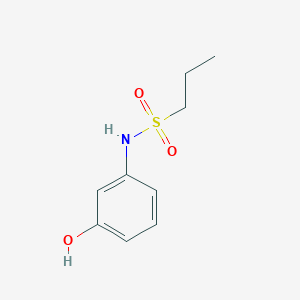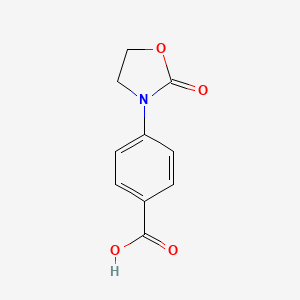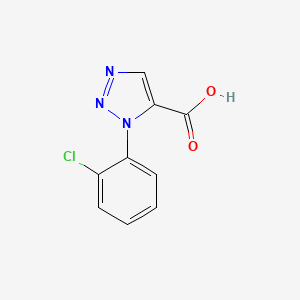![molecular formula C12H11NO3 B1414888 [5-(4-Methylphenyl)isoxazol-3-yl]acetic acid CAS No. 1018663-09-6](/img/structure/B1414888.png)
[5-(4-Methylphenyl)isoxazol-3-yl]acetic acid
概要
説明
[5-(4-Methylphenyl)isoxazol-3-yl]acetic acid is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives have garnered significant attention due to their wide range of biological activities and therapeutic potential.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Methylphenyl)isoxazol-3-yl]acetic acid typically involves the formation of the isoxazole ring through cycloaddition reactions. One common method is the 1,3-dipolar cycloaddition of nitrile oxides to alkenes, which forms isoxazolines that can be subsequently oxidized to isoxazoles . Another approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to minimize costs and environmental impact. These methods include the use of microwave irradiation to accelerate reaction times and improve yields . Additionally, catalyst-free and eco-friendly approaches are being developed to further enhance the efficiency and sustainability of the synthesis process .
化学反応の分析
Types of Reactions
[5-(4-Methylphenyl)isoxazol-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: Conversion of isoxazolines to isoxazoles through dehydrogenation.
Reduction: Reduction of the isoxazole ring to form isoxazolines.
Substitution: Introduction of different substituents on the isoxazole ring to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include nitrile oxides, hydroxylamine, and β-diketones. Reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II) for cycloaddition reactions, although metal-free methods are preferred for industrial applications .
Major Products
The major products formed from these reactions are various isoxazole derivatives, which can exhibit a range of biological activities depending on the substituents introduced on the isoxazole ring .
科学的研究の応用
[5-(4-Methylphenyl)isoxazol-3-yl]acetic acid has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Investigated for its analgesic, anti-inflammatory, and immunosuppressant properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of [5-(4-Methylphenyl)isoxazol-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its therapeutic effects. For example, it may inhibit cyclooxygenase (COX) enzymes to exert anti-inflammatory effects .
類似化合物との比較
Similar Compounds
- 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde
- 2-(5-Methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles
Uniqueness
[5-(4-Methylphenyl)isoxazol-3-yl]acetic acid is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct biological activities and chemical properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
特性
IUPAC Name |
2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8-2-4-9(5-3-8)11-6-10(13-16-11)7-12(14)15/h2-6H,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJMMKMFDDDZFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid](/img/structure/B1414806.png)
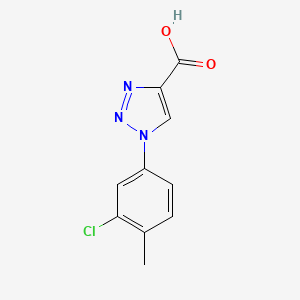
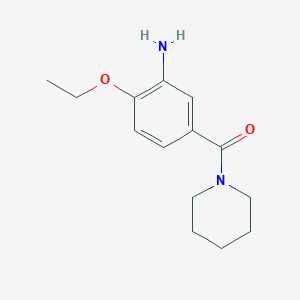
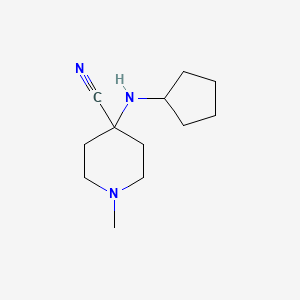
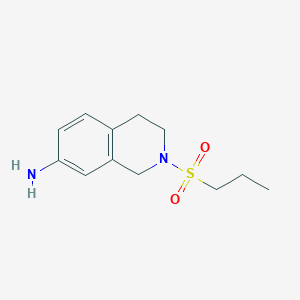
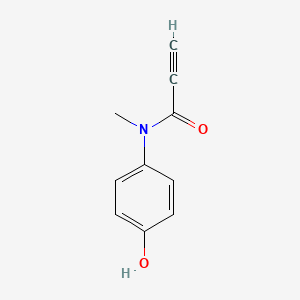
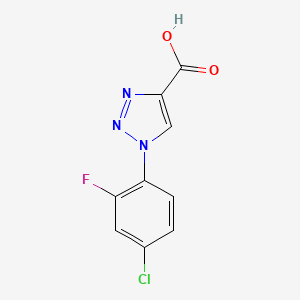

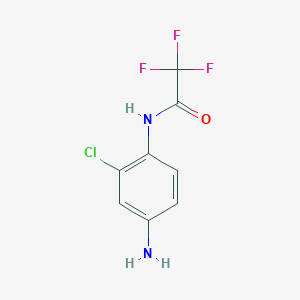

![4-Chloro-3-[(dimethylamino)methyl]aniline](/img/structure/B1414823.png)
